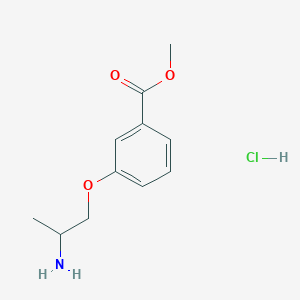

![molecular formula C22H21FN2O3S B2960227 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-01-9](/img/structure/B2960227.png)

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Developments and Disease Management

One study delves into the structure-activity relationships of hypoglycemic benzoic acid derivatives, highlighting the therapeutic potential of repaglinide, a closely related compound, for type 2 diabetes management. This research underscores the importance of specific structural modifications in enhancing drug efficacy and selectivity, suggesting that similar strategies could be applied to the development of compounds related to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide for targeted therapeutic applications (Grell et al., 1998).

Another study investigates the use of a serotonin 1A receptor probe in Alzheimer's disease patients, illustrating the role of molecular imaging in diagnosing and understanding neurodegenerative diseases. While the study focuses on a specific imaging probe, it highlights the broader potential of benzamide derivatives in neuroscience research, suggesting possible avenues for investigating compounds like this compound in similar contexts (Kepe et al., 2006).

Biochemical Insights and Mechanistic Understanding

Research on aromatic sulfonamide inhibitors of carbonic anhydrases offers valuable insights into the inhibition mechanisms of essential enzymes involved in various physiological processes, including fluid balance and respiration. This study's findings on the inhibitory activity of certain sulfonamides against different carbonic anhydrase isoforms could inform the development of related compounds for treating conditions such as glaucoma or edema (Supuran et al., 2013).

Moreover, the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines, as discussed in another study, demonstrate the potential of structurally related compounds in oncology. These findings could be foundational for future research into benzamide derivatives like this compound as novel anticancer agents (Mert et al., 2014).

Propriétés

IUPAC Name |

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-16-8-10-18(11-9-16)24-22(26)20-14-19(12-13-21(20)23)29(27,28)25(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZGAXGVBMDYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)

![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)

![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)